molecular formula C12H19NO2 B13284041 2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL

2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL

Cat. No.: B13284041
M. Wt: 209.28 g/mol
InChI Key: NSPUCBFOLNRDTC-UHFFFAOYSA-N
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Description

2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL is a secondary amine-alcohol derivative featuring a butan-1-ol backbone substituted at the second carbon with a [(3-methoxyphenyl)methyl]amino group. The 3-methoxyphenyl moiety introduces aromaticity and polarizability due to the electron-donating methoxy group, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methylamino]butan-1-ol

InChI

InChI=1S/C12H19NO2/c1-3-11(9-14)13-8-10-5-4-6-12(7-10)15-2/h4-7,11,13-14H,3,8-9H2,1-2H3

InChI Key

NSPUCBFOLNRDTC-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL typically involves the reaction of 3-methoxybenzylamine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL is not well-characterized. as a secondary amine, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The methoxy group may also play a role in modulating the compound’s binding affinity to specific receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Notes
2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL 3-Methoxyphenylmethyl C₁₂H₁₉NO₂ 209.3 Baseline compound; polarizable aromatic group
2-[(Thiophen-3-ylmethyl)amino]butan-1-ol hydrochloride Thiophen-3-ylmethyl (sulfur heterocycle) C₉H₁₅ClNOS* ~220.5 Increased lipophilicity; potential CNS activity due to sulfur
2-{[(3-Chloro-4,5-dimethoxyphenyl)methyl]amino}butan-1-OL 3-Chloro-4,5-dimethoxyphenylmethyl C₁₃H₂₀ClNO₃ 273.5 Enhanced polarity; possible improved receptor binding
2-(((5-(2-Fluorophenyl)-2-furyl)methyl)amino)butan-1-OL 5-(2-Fluorophenyl)furylmethyl C₁₅H₁₈FNO₂ 263.3 Fluorine enhances metabolic stability; furan improves π-π interactions

*Derived from base structure + HCl.

Structural and Functional Analysis

Thiophene vs. Methoxyphenyl Substitution ()

Replacing the 3-methoxyphenyl group with a thiophen-3-ylmethyl group introduces a sulfur atom, altering electronic properties. The hydrochloride salt form improves solubility, making it suitable for formulation in CNS-targeting therapies .

Chloro-Dimethoxy Substitution ()

The addition of chlorine and two methoxy groups at the 4- and 5-positions of the phenyl ring increases molecular weight and polarity. Chlorine’s electron-withdrawing effect could enhance binding affinity to receptors requiring polar interactions, while the bulky substituents may reduce bioavailability due to steric hindrance .

Fluorophenyl-Furyl Hybrid ()

The fluorophenyl-furyl substituent combines fluorine’s electronegativity with furan’s aromatic oxygen.

Broader Context of 3-Methoxyphenyl Derivatives

While the analogs above focus on modifications to the aromatic group, other compounds in the evidence highlight the versatility of the 3-methoxyphenyl motif:

  • Anticancer Piperidin-3-ol Derivatives: Complex molecules like (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol demonstrate that the 3-methoxyphenyl group is critical for targeting proliferative diseases .

Biological Activity

2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of 2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL is C12H17NO2C_{12}H_{17}NO_2. The structure features a butanol backbone with a methoxyphenyl group and an amino functional group, which contributes to its classification as an alcohol. The presence of a hydroxyl group (-OH) enhances its reactivity and biological interactions.

Research has indicated that 2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL exhibits significant biological activity through various mechanisms:

  • Modulation of Receptor Activity : Preliminary studies suggest that the compound may influence neurotransmitter systems, indicating potential relevance in neurological research.
  • Enzyme Inhibition : The compound's structure allows for interactions with specific enzymes, which may lead to inhibition or modulation of enzymatic activity.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Its structural characteristics may contribute to its efficacy against various microbial strains. Comparative studies indicate that it may serve as a lead compound for drug development targeting antimicrobial resistance.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of 2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL:

Compound NameStructureKey Characteristics
4-Methoxyphenylbutan-1-olC11H16O2Alcohol derivative; used in flavoring agents.
4-(P-methoxyphenyl)-2-amino-butaneC11H17ONExhibits antifeedant properties; derived from natural sources.
2-{[(3-Methoxyphenyl)methyl]amino}ethanolC11H15NO2Similar alcohol structure; potential applications in pharmaceuticals.

The unique combination of a methoxy-substituted aromatic ring and a butanol backbone in 2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL imparts distinct chemical and biological properties that could be valuable in pharmaceutical applications compared to its analogs.

Case Studies and Research Findings

Recent studies have involved the synthesis and biological testing of derivatives of 2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL. These investigations focus on evaluating the compound's pharmacological profiles through receptor interaction assays and enzyme inhibition tests. For instance, research has shown that certain derivatives exhibit enhanced potency and selectivity against specific biological targets, making them suitable candidates for further development in therapeutic contexts .

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